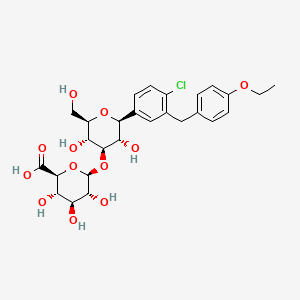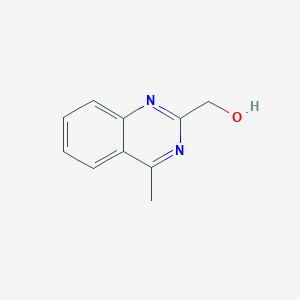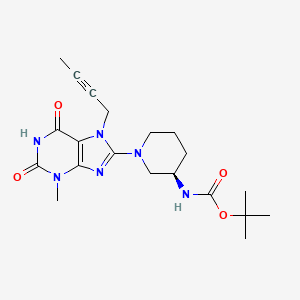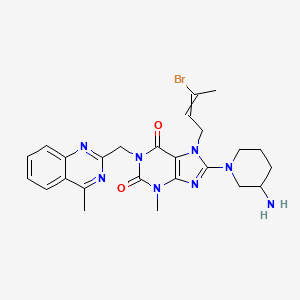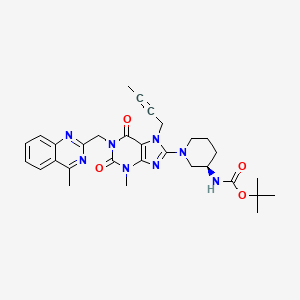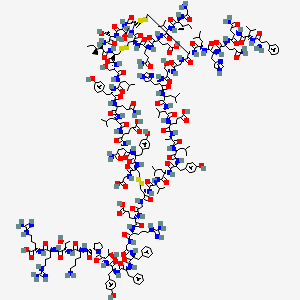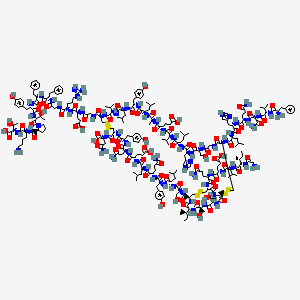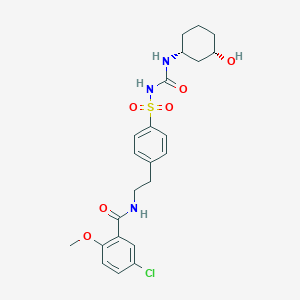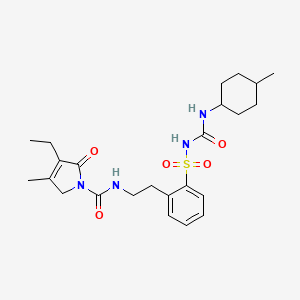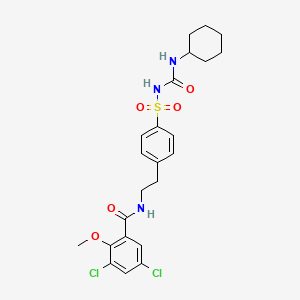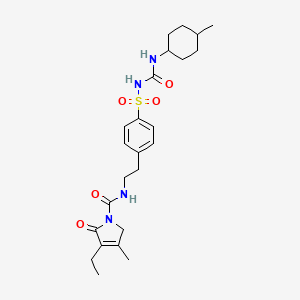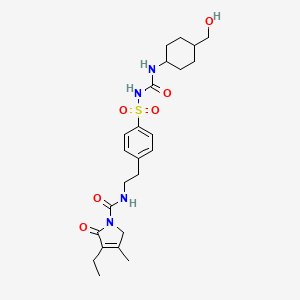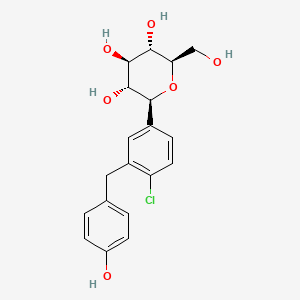
Amlodipine Impurity E Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amlodipine Impurity E Maleate is an impurity of Amlodipine . Amlodipine is a dihydropyridine calcium channel blocker used to lower blood pressure and prevent chest pain . Six impurities ranging from 0.43 to 1.42% in amlodipine maleate were detected .
Synthesis Analysis
The synthesis of Amlodipine Impurity E Maleate involves several steps, and impurities can be formed at each stage . The impurities were detected by a simple isocratic reverse-phase high performance liquid chromatography (HPLC). LC-MS was performed to identify the mass of the impurities .Molecular Structure Analysis
The molecular structure of Amlodipine Impurity E Maleate was characterized based on spectral data (IR, NMR, and MS) . The structures of these impurities were characterized as 3-ethyl 5-methyl 4- (2-chlorophenyl)-2- [2- (1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)ethoxymethyl]-6-methyl-1,4-dihydro-3,5-pyridinedicarboxylate .Chemical Reactions Analysis
The chemical reactions involved in the formation of Amlodipine Impurity E Maleate are complex and involve multiple steps . The exact reactions and mechanisms are not fully understood and are the subject of ongoing research .Applications De Recherche Scientifique
Two open-label, single-dose, pharmacokinetic studies were conducted. The studies included healthy non-smoking volunteers who were given a single 10-mg oral dose of either Amlodipine Besylate or Amlodipine Maleate . Blood samples were taken before study drug dosing and at intervals up to 96 hours post-dosing .
Detection of Genotoxic Impurities
- Summary of the Application: Amlodipine Besylate, which is related to Amlodipine Impurity E Maleate, has been used in the detection of potential genotoxic impurities . These impurities are potential mutagens or carcinogens that may be difficult to eliminate completely from the drug synthesis .
- Methods of Application or Experimental Procedures: An Agilent GC/Q-TOF system was used for the determination of potential genotoxic impurities methylbenzene sulphonate (MBS) and ethylbenzene sulphonate (EBS) in amlodipine drug product . A 2-μL sample volume was injected in cold splitless mode at 100 °C .
- Summary of Results or Outcomes: The Agilent Q-TOF provided excellent sensitivity for the identification and quantitation of these impurities without chemical derivatization .
Blood Pressure Management
- Summary of the Application: Amlodipine, including its impurities, is a long-acting dihydropyridine L-type calcium channel blocker . It is used to lower blood pressure and prevent chest pain .
- Methods of Application or Experimental Procedures: Amlodipine is administered orally. The dosage and frequency depend on the patient’s condition and response to the medication .
- Summary of Results or Outcomes: Amlodipine has been found to be effective in managing blood pressure and preventing chest pain .
Detection of Genotoxic Impurities
- Summary of the Application: Amlodipine Besylate, which is related to Amlodipine Impurity E Maleate, has been used in the detection of potential genotoxic impurities . These impurities are potential mutagens or carcinogens that may be difficult to eliminate completely from the drug synthesis .
- Methods of Application or Experimental Procedures: An Agilent GC/Q-TOF system was used for the determination of potential genotoxic impurities methylbenzene sulphonate (MBS) and ethylbenzene sulphonate (EBS) in amlodipine drug product . A 2-μL sample volume was injected in cold splitless mode at 100 °C .
- Summary of Results or Outcomes: The Agilent Q-TOF provided excellent sensitivity for the identification and quantitation of these impurities without chemical derivatization .
Blood Pressure Management
- Summary of the Application: Amlodipine, including its impurities, is a long-acting dihydropyridine L-type calcium channel blocker . It is used to lower blood pressure and prevent chest pain .
- Methods of Application or Experimental Procedures: Amlodipine is administered orally. The dosage and frequency depend on the patient’s condition and response to the medication .
- Summary of Results or Outcomes: Amlodipine has been found to be effective in managing blood pressure and preventing chest pain .
Orientations Futures
Future research will likely focus on improving the stability of Amlodipine Maleate tablets against moisture . Additionally, further studies are needed to fully understand the synthesis process and the formation of impurities . This will help in the development of more effective and safer drugs for the treatment of hypertension and angina .
Propriétés
Numéro CAS |
400024-12-6 |
|---|---|
Nom du produit |
Amlodipine Impurity E Maleate |
Formule moléculaire |
C21H27ClN2O5.C4H4O4 |
Poids moléculaire |
422.91 116.07 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Amlodipine Diethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



